Ketone Ester

説明

Ketone Esters are substances that fall under the category of exogenous ketones along with ketone salts . They are formed by binding an alcohol molecule to a ketone body . They are substances that contain ketones and lead to the state of ketosis . They differ from ketone salts as they are not bound to Sodium, Potassium, or Calcium . This means that Esters can increase ketone levels more than ketone salts .

Synthesis Analysis

The synthesis of β-keto esters involves several steps including the Ti-Claisen condensation (formylation) of esters to give α-formyl esters . The reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles with various acyl donors allows the synthesis of functionalized α-substituted β-keto esters in good yields .

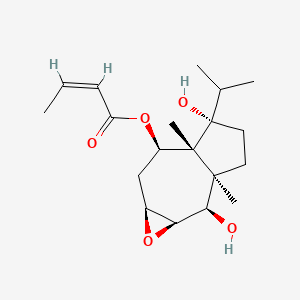

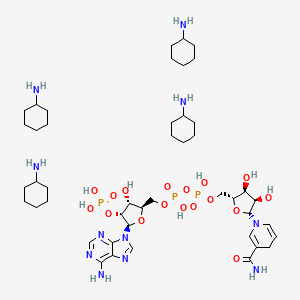

Molecular Structure Analysis

In both aldehydes and ketones, the geometry around the carbon atom in the carbonyl group is trigonal planar; the carbon atom exhibits sp2 hybridization . Two of the sp2 orbitals on the carbon atom in the carbonyl group are used to form σ bonds to the other carbon or hydrogen atoms in a molecule .

Chemical Reactions Analysis

Ketone esters can undergo a variety of chemical reactions. For instance, they can be reduced to 1° alcohols using LiAlH4 . They can also undergo a reaction known as the Baeyer-Villiger oxidation, which involves the oxidation of ketones to esters .

Physical And Chemical Properties Analysis

Ketones are polar compounds because the carbonyl group is polar, and the two other groups attached to it are nonpolar . Much of their chemical activity results from the nature of the carbonyl group .

科学的研究の応用

Cardiovascular Disease Management

Ketone esters have been studied for their potential in managing cardiovascular diseases. Research suggests they may impact endothelial function, inflammation, cardiac remodeling, and mitochondrial function, offering a therapeutic approach for heart disease .

Metabolic Disorders

Clinical studies are testing ketone esters in people with type 2 diabetes and obesity. The supplement is believed to induce ketosis, which could help manage these conditions without a restrictive diet .

Neurological Health

There’s ongoing research into the use of ketone esters for memory deficits and other neurological conditions. Ketone bodies are key energy metabolites that may play a role in brain health .

Anti-Aging and Longevity

The Buck Institute is conducting the first human clinical trial on ketone body supplementation, which may have implications for aging and longevity .

Chronic Disease Prevention

Short-term animal and human studies suggest that ketone ester formulations could be used for the primary or secondary prevention of chronic diseases .

作用機序

Safety and Hazards

特性

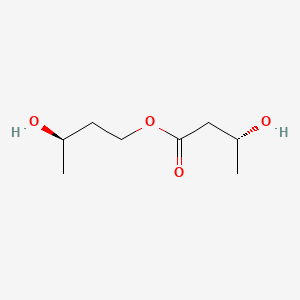

IUPAC Name |

[(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWPVIWVMWUSBD-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC(=O)C[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660064 | |

| Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ketone Ester | |

CAS RN |

1208313-97-6 | |

| Record name | (3R)-3-Hydroxybutyl (3R)-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208313-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxybutyl (3R)-3-hydroxybutanoate, (3'R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208313976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYBUTYL (3R)-3-HYDROXYBUTANOATE, (3'R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X587FW0372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)